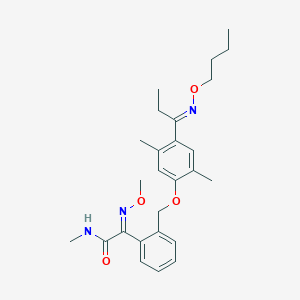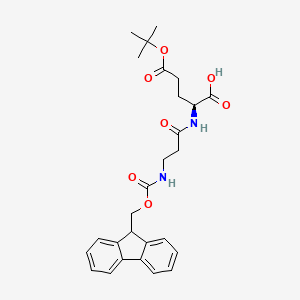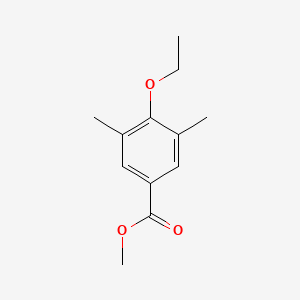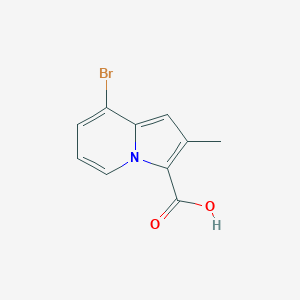![molecular formula C7H3BrN2O2S B12988344 5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B12988344.png)
5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused isothiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminopyridine with bromine and sulfur to form the isothiazole ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often involve the use of a base such as sodium acetate and a catalyst like N-methylmorpholine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events that are crucial for signal transduction pathways . This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Isothiazolo[4,5-b]pyridines: These analogs have been explored for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the carboxylic acid group allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H3BrN2O2S |
|---|---|
Poids moléculaire |
259.08 g/mol |
Nom IUPAC |
5-bromo-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O2S/c8-3-1-4-5(7(11)12)10-13-6(4)9-2-3/h1-2H,(H,11,12) |
Clé InChI |
BYRTWYVOQKTWQL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1C(=NS2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12988285.png)




![(2s,5s)-2-Amino-6-[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydrofuran-2-Yl]-5-(Propylamino)hexanoic Acid](/img/structure/B12988325.png)


![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12988348.png)

![9-Hydroxy-3-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12988369.png)


